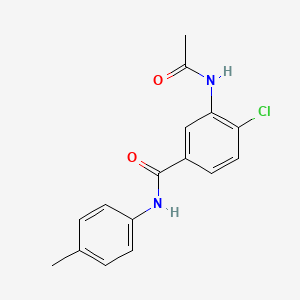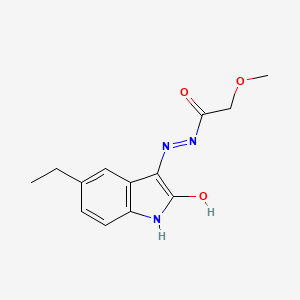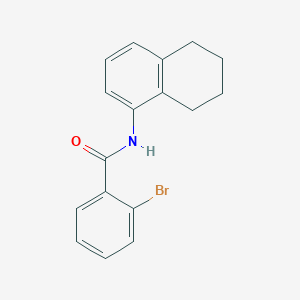
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide, also known as ACBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ACBC belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in inflammation and metabolism.
Biochemical and Physiological Effects:
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been shown to have antioxidant and anti-cancer effects. Studies have also suggested that 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide may have a role in the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is its relatively simple synthesis method. This makes it a cost-effective compound for use in lab experiments. 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has also been shown to have good stability and solubility in a range of solvents.
However, there are also some limitations to the use of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide in lab experiments. One of the major limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential side effects of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide and its long-term safety.
Orientations Futures
There are several future directions for research on 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide. One area of research is the development of novel derivatives of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide in the treatment of other diseases such as cancer and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration route of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and chronic pain conditions. The synthesis method of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is relatively simple, and it exhibits a range of pharmacological properties. However, further studies are needed to determine its toxicity and safety profile and to explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide involves the reaction of 4-chloro-N-(4-methylphenyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at a temperature of around 80-90°C and produces 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide as an analgesic. Studies have shown that 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This makes it a potential candidate for the treatment of chronic pain conditions.
Propriétés
IUPAC Name |
3-acetamido-4-chloro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-6-13(7-4-10)19-16(21)12-5-8-14(17)15(9-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQXDUZZJZZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-4-chloro-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)




![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)


![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)